molecular formula C13H18ClNO2 B12362211 (2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride

(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride

Cat. No.: B12362211
M. Wt: 255.74 g/mol
InChI Key: ZLJPBKYSJWMLRU-FXMYHANSSA-N
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Description

(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride is a chemical compound with a complex structure that includes a phenyl group, a pyrrolidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

Scientific Research Applications

(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Comparison with Similar Compounds

Similar Compounds

    Pregabalin: Similar in structure but with different pharmacological effects.

    Gabapentin: Another compound with a similar structure but different therapeutic uses.

Uniqueness

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12(11-6-7-14-9-11)8-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2,(H,15,16);1H/t11-,12-;/m0./s1

InChI Key

ZLJPBKYSJWMLRU-FXMYHANSSA-N

Isomeric SMILES

C1CNC[C@H]1[C@H](CC2=CC=CC=C2)C(=O)O.Cl

Canonical SMILES

C1CNCC1C(CC2=CC=CC=C2)C(=O)O.Cl

Origin of Product

United States

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